molecular formula C11H15ClN2 B1424881 4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride CAS No. 1251923-99-5

4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride

Cat. No. B1424881
M. Wt: 210.7 g/mol
InChI Key: UBLRXHHMDGPUKK-UHFFFAOYSA-N
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Description

“4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride” is a chemical compound with the CAS Number: 1251923-99-5 . It has a molecular weight of 210.71 and its IUPAC name is 4-[(isopropylamino)methyl]benzonitrile hydrochloride . The compound is typically stored as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2.ClH/c1-9(2)13-8-11-5-3-10(7-12)4-6-11;/h3-6,9,13H,8H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure and bonding.


Physical And Chemical Properties Analysis

This compound is a powder in its physical form .

Scientific Research Applications

  • Intermediate in Synthesis of Antiretroviral Drugs : This compound serves as an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and its derivatives, as demonstrated in a study on the synthesis of similar benzonitrile derivatives (Ju Xiu-lia, 2015).

  • Synthesis of Novel Tetrazole Derivatives : It is used in the synthesis of novel tetrazole derivatives, which are important for creating biologically potent highly substituted tetrazole derivatives (K. Rao, Boina Gopal Rao, B. Prasanna, 2014).

  • Development of Anticancer Compounds : Derivatives of this compound have shown promise in cancer research due to their anticancer properties, particularly in the context of 1,2,4-triazole derivatives known for their antifungal, antidepressant, and anticancer properties (А. Rud, A. Kaplaushenko, Yu. M. Kucheryavyi, 2016).

  • Role in Developing Antidiarrheal Agents : Though not directly related to 4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride, similar nitrile derivatives have been studied for their potential as antidiarrheal agents, indicating a potential research avenue for related compounds (G. Adelstein, C. Yen, E. Dajani, R. G. Bianchi, 1976).

  • X-Ray Structures and Computational Studies : Studies involving x-ray structures and computational analysis of similar compounds provide insights into the molecular structure and potential applications in material science and drug design (J. Nycz, G. Małecki, Marcin Zawiazalec, T. Paździorek, 2011).

  • Synthesis of Curtis Reactions with Zn Complexes : Research on similar benzonitrile derivatives has explored their use in Curtis reactions with zinc complexes, relevant in the field of inorganic chemistry and material science (Emmanuel Blas Patricio-Rangel, Hugo Tlahuext, A. R. Tapia-Benavides, Margarita Tlahuextl, 2019).

  • Antimicrobial Activity : Studies on related benzonitrile derivatives have shown antimicrobial activity, suggesting a potential area of research for similar compounds in developing new antimicrobial agents (Mahesh K. Kumar, K. Basavaraja, Manjunath Harihara Mathada, M. Mylarappa, 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . The safety data sheet (SDS) for this compound can be found here.

properties

IUPAC Name

4-[(propan-2-ylamino)methyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-9(2)13-8-11-5-3-10(7-12)4-6-11;/h3-6,9,13H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLRXHHMDGPUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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